molecular formula C14H14BrClN4O B7049662 (2-Bromo-4-chlorophenyl)-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone

(2-Bromo-4-chlorophenyl)-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone

Cat. No.: B7049662
M. Wt: 369.64 g/mol
InChI Key: PAODVIMKKHTUKU-UHFFFAOYSA-N
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Description

(2-Bromo-4-chlorophenyl)-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone is a complex organic compound featuring a combination of halogenated aromatic rings and a triazole moiety

Properties

IUPAC Name

(2-bromo-4-chlorophenyl)-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN4O/c1-19-8-17-18-13(19)12-3-2-6-20(12)14(21)10-5-4-9(16)7-11(10)15/h4-5,7-8,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAODVIMKKHTUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCN2C(=O)C3=C(C=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available 2-bromo-4-chlorobenzene and 4-methyl-1,2,4-triazole.

    Formation of Pyrrolidine Intermediate: The 4-methyl-1,2,4-triazole is reacted with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidin-1-yl intermediate.

    Coupling Reaction: The pyrrolidin-1-yl intermediate is then coupled with 2-bromo-4-chlorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired methanone compound.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, altering the electronic properties of the compound.

    Coupling Reactions: The aromatic rings can engage in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different substituents on the aromatic ring.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its triazole moiety.

    Material Science: Potential use in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial properties, making it a candidate for drug development.

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical research.

Medicine

Industry

    Chemical Manufacturing: Use in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can coordinate with metal ions, affecting enzyme activity. The halogenated aromatic rings can interact with hydrophobic pockets in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4-chlorophenyl)-[2-(1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone: Lacks the methyl group on the triazole ring.

    (2-Bromo-4-chlorophenyl)-[2-(4-methyl-1,2,3-triazol-3-yl)pyrrolidin-1-yl]methanone: Features a different triazole isomer.

Uniqueness

The presence of both bromine and chlorine atoms on the aromatic ring, combined with the specific triazole and pyrrolidine moieties, gives the compound unique electronic and steric properties, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of (2-Bromo-4-chlorophenyl)-[2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

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